molecular formula C9H12BrN B019463 4-(4-Bromobutyl)pyridine CAS No. 109315-44-8

4-(4-Bromobutyl)pyridine

Cat. No. B019463
M. Wt: 214.1 g/mol
InChI Key: CIAWJKTZXUKBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromobutyl)pyridine” is a chemical compound with the molecular formula C9H12BrN . It contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been applied to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromobutyl)pyridine” includes a pyridine ring attached to a four-carbon chain that ends with a bromine atom . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .

Scientific Research Applications

  • Pyridine Functionalization : Pyridines, including 4-(4-Bromobutyl)pyridine, can be converted into heterocyclic phosphonium salts. This transformation offers 4-position selectivity for various bond-forming processes, including reactions with nucleophiles and transition-metal cross-couplings (Dolewski, Hilton, & McNally, 2017).

  • Synthesis of Pyridine Derivatives : Studies have demonstrated the regioselective, mild bromination of thieno[2,3-b]pyridine, leading to the synthesis of various 4-substituted thieno[2,3-b]pyridines (Lucas et al., 2015).

  • Pharmaceutical Applications : 4-(4-Bromobutyl)pyridine derivatives have been used in the synthesis of pharmaceuticals like telithromycin, demonstrating its potential in antibiotic development (Xiao-kai, 2009).

  • Biological Activities : Novel pyridine derivatives synthesized from 4-(4-Bromobutyl)pyridine have shown potential anti-thrombolytic and biofilm inhibition activities, demonstrating its relevance in biomedical research (Ahmad et al., 2017).

  • Multiple Sclerosis Treatment : 4-aminopyridine, a derivative, improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension (Smith, Felts, & John, 2000).

  • Chemical Synthesis : Various studies have focused on the synthesis of substituted pyridines and their derivatives, demonstrating the versatility of 4-(4-Bromobutyl)pyridine in chemical synthesis (Prostakov et al., 1982; Shelepyuk et al., 2015; Duan et al., 2004; Nazeer et al., 2020).

  • Environmental Applications : Modified poly(4-vinyl pyridine) particles, derived from pyridine compounds, have been found to possess highly bactericidal characteristics and increased absorption capacity, relevant for environmental applications (Sahiner & Yasar, 2013).

  • Liquid Crystal Synthesis : The compound has been used in the synthesis of liquid crystalline compounds, showcasing its application in materials science (Chia, Shen, & Lin, 2001).

Safety And Hazards

The safety and hazards of “4-(4-Bromobutyl)pyridine” are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions of “4-(4-Bromobutyl)pyridine” research could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-(4-bromobutyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAWJKTZXUKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobutyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobutyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobutyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromobutyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromobutyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromobutyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromobutyl)pyridine

Citations

For This Compound
3
Citations
PL Ornstein, JM Schaus, JW Chambers… - Journal of medicinal …, 1989 - ACS Publications
We recently prepared a series of 3-and 4-(phosphonoalkyl) pyridine-and-piperidine-2-carboxylic acids as antagonists of neurotransmission at JV-methyl-D-aspartate (NMDA) preferring …
Number of citations: 75 pubs.acs.org
M Abou-Gharbia, UR Patel, MB Webb… - Journal of medicinal …, 1987 - ACS Publications
Several novel substituted-carbolines were synthesized and examined in a series of in vitro and in vivo pharmacological tests to determine potential antipsychotic activity. Most …
Number of citations: 69 pubs.acs.org
G Marzoni, WL Garbrecht, P Fludzinski… - Journal of medicinal …, 1987 - ACS Publications
13 CH3 (CH2) 6CH2 C28H42N203· 103.5-106.5 EtOH/maleate Et20 used. The procedure most useful for alkylation of 2 with small groups involved reaction of 2 with sodium amide in …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.